2-Methyl-3-oxobutyl thiocyanate

Lipophilicity Drug-likeness Membrane permeability

2-Methyl-3-oxobutyl thiocyanate (CAS 100850-70-2) is a branched aliphatic thiocyanate ester with the molecular formula C₆H₉NOS and a molecular weight of 143.21 g/mol. Structurally, it features a 2-methyl-3-oxobutyl carbon skeleton linked to a thiocyanate (–SCN) functional group via a primary carbon, distinguishing it from tertiary thiocyanate isomers.

Molecular Formula C6H9NOS
Molecular Weight 143.21 g/mol
CAS No. 100850-70-2
Cat. No. B035110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-oxobutyl thiocyanate
CAS100850-70-2
SynonymsThiocyanic acid, 2-methyl-3-oxobutyl ester (9CI)
Molecular FormulaC6H9NOS
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESCC(CSC#N)C(=O)C
InChIInChI=1S/C6H9NOS/c1-5(6(2)8)3-9-4-7/h5H,3H2,1-2H3
InChIKeyFZVUFHSECFXODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-oxobutyl Thiocyanate (CAS 100850-70-2): Procurement-Relevant Physicochemical and Structural Profile


2-Methyl-3-oxobutyl thiocyanate (CAS 100850-70-2) is a branched aliphatic thiocyanate ester with the molecular formula C₆H₉NOS and a molecular weight of 143.21 g/mol . Structurally, it features a 2-methyl-3-oxobutyl carbon skeleton linked to a thiocyanate (–SCN) functional group via a primary carbon, distinguishing it from tertiary thiocyanate isomers . The compound is commercially available at ≥98% purity and is primarily utilized as a synthetic intermediate in medicinal chemistry and heterocyclic synthesis . Computed physicochemical properties include a consensus LogP of ~1.2–1.4 (XLogP3 = 1.2) and a topological polar surface area (TPSA) of 66.16 Ų .

Why 2-Methyl-3-oxobutyl Thiocyanate Cannot Be Replaced by Generic Thiocyanate Esters in Synthesis


Substituting 2-methyl-3-oxobutyl thiocyanate with a generic thiocyanate ester (e.g., ethyl thiocyanate or benzyl thiocyanate) risks substantial alterations in downstream reaction outcomes because the 2-methyl-3-oxobutyl scaffold provides a specific combination of steric bulk at C2, a reactive ketone at C3, and a primary thiocyanate electrophile. Critically, even regioisomeric analogs such as 2-oxobutyl thiocyanate (ketone at C2) or 2-methyl-3-oxobutan-2-yl thiocyanate (tertiary thiocyanate) exhibit fundamentally different reactivity profiles in nucleophilic substitutions and cyclocondensations due to altered electrophilicity at the thiocyanate carbon and different steric accessibility to the ketone carbonyl . The evidence below quantifies key differentiation parameters that govern the compound's unique utility in synthetic route design.

Head-to-Head Comparative Evidence: 2-Methyl-3-oxobutyl Thiocyanate vs. Closest Analogs


Lipophilicity Modulation: Balanced LogP Profile vs. 3-Oxobutyl and 1,1-Dimethyl-3-oxobutyl Thiocyanate Analogs

2-Methyl-3-oxobutyl thiocyanate exhibits a consensus LogP of 1.2–1.4 (XLogP3 = 1.2), which is intermediate between the unsubstituted 3-oxobutyl thiocyanate (LogP = 1.18) and the highly lipophilic 1,1-dimethyl-3-oxobutyl thiocyanate (LogP = 1.96) . This balanced lipophilicity, driven by a single methyl branch at C2, preserves adequate aqueous solubility while enhancing membrane permeability relative to the unsubstituted analog. In contrast, the gem-dimethyl analog's LogP of 1.96 may exceed optimal CNS drug-like space (typically LogP 1–3 for oral bioavailability), potentially limiting its utility in lead optimization campaigns [1].

Lipophilicity Drug-likeness Membrane permeability LogP

Regioisomeric Differentiation: Primary Thiocyanate vs. Tertiary Thiocyanate Reactivity in Nucleophilic Displacement

The target compound is a primary thiocyanate (thiocyanate attached to –CH₂–), whereas 2-methyl-3-oxobutan-2-yl thiocyanate is a tertiary thiocyanate (thiocyanate attached to >C<). Primary thiocyanates are substantially more reactive in SN2-type nucleophilic displacements due to reduced steric hindrance at the electrophilic carbon. This differential reactivity is critical when the thiocyanate serves as a latent thiol or isothiocyanate precursor in heterocyclic synthesis. The tertiary isomer has been documented to require reflux conditions with potassium rhodanide for 1–2 hours for synthesis, indicating the inherent lower reactivity of the tertiary electrophilic center . In contrast, primary thiocyanate esters typically undergo displacement under milder conditions, enabling sequential functionalization strategies in multi-step syntheses.

Synthetic intermediate Nucleophilic substitution SN2 reactivity Heterocyclic synthesis

Ketone Position Effect: 3-Oxo vs. 2-Oxo Regioisomer Impact on Heterocycle Annulation Regiochemistry

The target compound positions the ketone at C3 (3-oxobutyl) with a methyl substituent at C2, creating a 1,3-dicarbonyl-like reactive pattern with the thiocyanate as a masked thiol equivalent. This specific arrangement is conducive to regioselective thiazole formation via Hantzsch-type cyclization, where the enolizable ketone at C3 directs cyclization to yield 2,4-disubstituted thiazole isomers. The 2-oxobutyl thiocyanate regioisomer (CAS 3028-74-8), with the ketone at C2, would instead direct cyclization toward different regioisomeric outcomes, as the proximity of the ketone to the thiocyanate-derived nucleophile governs the ring-closure trajectory [1]. This regiochemical control is paramount in medicinal chemistry where thiazole substitution patterns determine biological target engagement.

Heterocyclic synthesis Regioselectivity Cyclocondensation Thiazole chemistry

Molecular Weight and Topological PSA: Differentiating Physicochemical Space from Simpler Thiocyanate Analogs

With a molecular weight of 143.21 g/mol and a TPSA of 66.16 Ų, 2-methyl-3-oxobutyl thiocyanate occupies a specific physicochemical parameter space that distinguishes it from both smaller and larger analogs. The unsubstituted 3-oxobutyl thiocyanate (MW = 129.18; TPSA = 66.16) shares identical TPSA but differs by one methylene and one methyl group (–CH₂– + –CH₃ vs. –H), representing a ΔMW of +14.03 g/mol . Meanwhile, the gem-dimethyl analog (MW = 157.23; TPSA = 66.16) adds further bulk. This incremental increase in molecular weight and Van der Waals volume directly influences binding cavity compatibility in structure-based drug design. The TPSA of 66.16 Ų falls within the favorable range for oral bioavailability (<140 Ų), and the addition of the C2-methyl group relative to the unsubstituted analog provides a subtle but meaningful steric probe for SAR exploration [1].

Physicochemical property TPSA Molecular weight Lead optimization

Limited Evidence Caveat: Current Lack of Published Direct Head-to-Head Biological Assay Data

A systematic search of the primary literature (PubMed, patents, and chemical databases as of 2026) reveals no published head-to-head biological assay data directly comparing 2-methyl-3-oxobutyl thiocyanate against structurally defined analogs in antimicrobial, anticancer, or enzyme inhibition assays. While the class of organic thiocyanates is known for antimicrobial properties with MIC values reported for allyl-thiocyanate derivatives in the range of 5–10 µM against certain bacterial strains , no such quantitative data could be located for this specific compound. This represents a significant evidence gap that should be noted in procurement decisions. Users seeking biological differentiation data are advised to commission custom comparative profiling studies.

Data availability Biological activity Research gap

Optimal Procurement Application Scenarios for 2-Methyl-3-oxobutyl Thiocyanate (CAS 100850-70-2)


Medicinal Chemistry: Thiazole-Containing Compound Library Synthesis Requiring Regiochemical Fidelity

When synthesizing thiazole-based compound libraries for high-throughput screening, 2-methyl-3-oxobutyl thiocyanate provides reliable access to specific 2,4-disubstituted thiazole regioisomers via Hantzsch cyclization. The ketone at C3 directs regioselective ring closure, while the primary thiocyanate ensures efficient SN2 displacement. This regiochemical predictability is not achievable with 2-oxobutyl thiocyanate (CAS 3028-74-8), which yields alternative regioisomeric products, enabling medicinal chemists to explore distinct chemical space .

Lead Optimization: SAR Exploration with Controlled Incremental Lipophilicity and Steric Bulk

During the hit-to-lead optimization phase, 2-methyl-3-oxobutyl thiocyanate serves as an intermediate that introduces a single methyl branch, increasing LogP by +0.02 to +0.25 units relative to the unsubstituted 3-oxobutyl analog (LogP 1.18) . This small but quantifiable shift in lipophilicity allows medicinal chemists to fine-tune membrane permeability and metabolic stability without the excessive hydrophobicity (LogP ~1.96) of the gem-dimethyl analog . The TPSA remains constant at 66.16 Ų across all three analogs, enabling clean multiparameter optimization .

Synthetic Methodology Development: Model Substrate for Primary Thiocyanate Reactivity Studies

This compound is an ideal model substrate for investigating primary alkyl thiocyanate reactivity in nucleophilic displacement and rearrangement reactions. Its primary thiocyanate group (–CH₂–SCN) is expected to undergo SN2 displacement with rate enhancements exceeding 10²-fold compared to tertiary thiocyanate analogs such as 2-methyl-3-oxobutan-2-yl thiocyanate . The ketone carbonyl provides a built-in spectroscopic handle (IR ~1715 cm⁻¹) for reaction monitoring, while the absence of competing nucleophilic sites (hydrogen bond donor count = 0) simplifies mechanistic interpretation .

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